Thermal Decomposition Onset: 50°C Advantage of Meta Isomer Over Para Isomer for High-Temperature Processing
In a direct head-to-head mass-spectrometric study of all three aminobenzenesulfonic acid isomers, the SO₃ fragment decomposition onset temperature for metanilic acid (3-aminobenzenesulfonic acid, the parent acid of the target potassium salt) was measured at 370°C. This is 31°C higher than orthanilic acid (2-amino isomer, 339°C) and 50°C higher than sulfanilic acid (4-amino isomer, 320°C). The sulphamic acid reference decomposed at only 220°C [1]. This thermal stability ranking (meta > ortho > para) is attributed to zwitterionic hydrogen-bonding network differences arising from amino group position.
| Evidence Dimension | SO₃ fragment thermal decomposition onset temperature (°C) |
|---|---|
| Target Compound Data | Metanilic acid (3-aminobenzenesulfonic acid, parent acid of potassium 3-aminobenzenesulfonate): 370°C |
| Comparator Or Baseline | Orthanilic acid (2-aminobenzenesulfonic acid): 339°C; Sulfanilic acid (4-aminobenzenesulfonic acid): 320°C; Sulphamic acid (NH₂SO₃H): 220°C |
| Quantified Difference | +31°C over orthanilic acid; +50°C over sulfanilic acid; +150°C over sulphamic acid |
| Conditions | Mass-spectrometry analysis of SO₃-fragment decomposition; zwitterionic solid state; all compounds studied under identical conditions |
Why This Matters
A 50°C margin in thermal decomposition onset directly expands the safe operating window for melt processing, high-temperature copolymerization, and dye synthesis where the para isomer (sulfanilic acid) would undergo premature degradation.
- [1] Pisareva, A.V., Pisarev, R.V., and Dobrovol'skii, Yu.A. (2009). Effect of the air humidity on the proton conductivity of some aminobenzenesulfonic acids. Russian Journal of Electrochemistry, 45, 693–696. View Source
